An In-Depth Technical Guide to the Synthesis of N,5-Dimethoxy-N-methylnicotinamide
An In-Depth Technical Guide to the Synthesis of N,5-Dimethoxy-N-methylnicotinamide
Introduction
N,5-Dimethoxy-N-methylnicotinamide, also known as a Weinreb amide derivative of 5-methoxynicotinic acid, is a versatile intermediate in modern organic synthesis. Its structure incorporates a pyridine core, a common motif in pharmaceuticals and agrochemicals, and the N-methoxy-N-methylamide (Weinreb amide) functionality. The significance of Weinreb amides lies in their ability to react with organometallic reagents (like Grignard or organolithium reagents) to produce ketones without the common side reaction of over-addition to form tertiary alcohols. This unique reactivity is attributed to the formation of a stable chelated tetrahedral intermediate. This guide provides a comprehensive overview of a robust synthetic protocol for N,5-Dimethoxy-N-methylnicotinamide, intended for researchers, scientists, and professionals in drug development.
Strategic Overview of the Synthesis
The synthesis of N,5-Dimethoxy-N-methylnicotinamide is most effectively approached via a two-stage process. The first stage focuses on the preparation of the key precursor, 5-methoxynicotinic acid. The second stage involves the conversion of this carboxylic acid into the target Weinreb amide. This guide will detail a primary synthetic route and discuss viable alternatives, providing a rationale for the methodological choices.
Caption: Overall synthetic workflow for N,5-Dimethoxy-N-methylnicotinamide.
Part 1: Synthesis of 5-Methoxynicotinic Acid
A reliable method for the synthesis of 5-methoxynicotinic acid is the methylation of commercially available 5-hydroxynicotinic acid. The phenolic hydroxyl group on the pyridine ring can be selectively methylated under basic conditions.
Protocol 1: Methylation of 5-Hydroxynicotinic Acid
This protocol involves the protection of the carboxylic acid as an ester, followed by methylation of the hydroxyl group, and subsequent hydrolysis of the ester to yield the desired product.
Step 1a: Esterification of 5-Hydroxynicotinic Acid
The carboxylic acid is first converted to its ethyl ester to prevent unwanted side reactions of the acidic proton during the subsequent methylation step.
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Reaction: 5-Hydroxynicotinic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, via a Fischer esterification.[1]
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Procedure:
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To a suspension of 5-hydroxynicotinic acid (1.0 eq) in absolute ethanol, cautiously add concentrated sulfuric acid (1.0 eq) with stirring.[1]
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Heat the mixture to reflux for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 5-hydroxynicotinate.
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Step 1b: Methylation of Ethyl 5-Hydroxynicotinate
The hydroxyl group of the ethyl ester is then methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.
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Causality: The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the methylating agent.
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Procedure:
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Dissolve ethyl 5-hydroxynicotinate (1.0 eq) in a suitable solvent like acetone or DMF.
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Add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq).
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Add dimethyl sulfate (DMS) or methyl iodide (CH₃I) (1.1-1.2 eq) dropwise to the suspension at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 4-6 hours, monitoring by TLC.
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After the reaction is complete, filter off the inorganic salts and evaporate the solvent.
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Purify the crude product, ethyl 5-methoxynicotinate, by column chromatography on silica gel.
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Step 1c: Hydrolysis of Ethyl 5-Methoxynicotinate
The final step in this stage is the hydrolysis of the ethyl ester to the carboxylic acid.
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Procedure:
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Dissolve the purified ethyl 5-methoxynicotinate in a mixture of ethanol and water.
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Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-3.0 eq).
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Heat the mixture to reflux for 1-2 hours until the ester is fully consumed (monitored by TLC).
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and acidify to a pH of approximately 4-5 with hydrochloric acid (HCl).
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The product, 5-methoxynicotinic acid, will precipitate out of the solution.
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Collect the solid by filtration, wash with cold water, and dry under vacuum.
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| Reactant | Molar Mass ( g/mol ) | Equivalents |
| 5-Hydroxynicotinic Acid | 139.11 | 1.0 |
| Ethanol | 46.07 | Excess |
| Sulfuric Acid | 98.08 | 1.0 |
| Ethyl 5-hydroxynicotinate | 167.16 | 1.0 |
| Potassium Carbonate | 138.21 | 1.5 - 2.0 |
| Dimethyl Sulfate | 126.13 | 1.1 - 1.2 |
| Sodium Hydroxide | 40.00 | 2.0 - 3.0 |
Table 1: Stoichiometry for the synthesis of 5-methoxynicotinic acid.
Part 2: Synthesis of N,5-Dimethoxy-N-methylnicotinamide (Weinreb Amide Formation)
With 5-methoxynicotinic acid in hand, the next stage is the formation of the Weinreb amide. This can be achieved through several reliable methods. Here, we detail two common and effective protocols.
Protocol 2A: Via Acid Chloride Intermediate
This classic two-step approach involves the activation of the carboxylic acid to a more reactive acid chloride, followed by reaction with N,O-dimethylhydroxylamine.
Caption: Synthesis of the Weinreb amide via an acid chloride intermediate.
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Step 2A-1: Formation of 5-Methoxynicotinoyl Chloride
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Causality: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are excellent reagents for converting carboxylic acids to acid chlorides due to the formation of gaseous byproducts (SO₂, HCl, CO, CO₂) which drive the reaction to completion.
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Procedure:
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In a fume hood, suspend 5-methoxynicotinic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.
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Add a catalytic amount of N,N-dimethylformamide (DMF).
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Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) to the suspension at 0 °C.
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Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases and the solution becomes clear.
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Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-methoxynicotinoyl chloride, which is often used in the next step without further purification.
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Step 2A-2: Reaction with N,O-Dimethylhydroxylamine
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Procedure:
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Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM.
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Cool the solution to 0 °C and add a non-nucleophilic base, such as pyridine or triethylamine (2.2 eq), to neutralize the hydrochloride and the HCl generated during the reaction.
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Slowly add a solution of the crude 5-methoxynicotinoyl chloride in DCM to the cooled amine solution.
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Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
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Monitor the reaction by TLC. Upon completion, quench the reaction with water.
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Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to afford N,5-Dimethoxy-N-methylnicotinamide.
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Protocol 2B: Direct Coupling with a Coupling Agent
This one-pot method avoids the isolation of the often-sensitive acid chloride by using a coupling agent to activate the carboxylic acid in situ. 1,1'-Carbonyldiimidazole (CDI) is a mild and effective choice.
Caption: Direct synthesis of the Weinreb amide using a coupling agent.
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Causality: CDI reacts with the carboxylic acid to form a highly reactive acyl-imidazolide intermediate. This intermediate then readily undergoes nucleophilic acyl substitution with N,O-dimethylhydroxylamine.[2]
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Procedure:
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Dissolve 5-methoxynicotinic acid (1.0 eq) in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF).
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Add CDI (1.1 eq) in one portion at room temperature. Effervescence (CO₂) should be observed.[2]
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Stir the solution for 1-2 hours at room temperature to ensure complete formation of the acyl-imidazolide.
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Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the solution, followed by a suitable base like triethylamine (1.1 eq) to liberate the free amine.
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Stir the reaction mixture at room temperature overnight.
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Monitor the reaction by TLC. Once complete, quench the reaction with water and extract the product with DCM or ethyl acetate.
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Wash the combined organic layers with dilute acid and brine, then dry over anhydrous sodium sulfate.
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After filtration and concentration, purify the residue by column chromatography to yield the final product.
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| Parameter | Protocol 2A (Acid Chloride) | Protocol 2B (Direct Coupling) |
| Reagents | SOCl₂/ (COCl)₂, Pyridine/TEA, HN(OCH₃)CH₃·HCl | CDI, TEA, HN(OCH₃)CH₃·HCl |
| Temperature | 0 °C to reflux | Room temperature |
| Reaction Time | 3-6 hours | 12-18 hours |
| Advantages | Generally faster, high-yielding | Milder conditions, one-pot procedure, avoids harsh reagents |
| Disadvantages | Requires handling of corrosive and moisture-sensitive reagents | Can be slower, requires anhydrous conditions |
Table 2: Comparison of Weinreb amide formation protocols.
Analytical Characterization
The identity and purity of the synthesized N,5-Dimethoxy-N-methylnicotinamide should be confirmed by standard analytical techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, as well as singlets for the three methoxy and methyl groups (O-CH₃ on the ring, N-OCH₃, and N-CH₃). The chemical shifts for the N-methoxy and N-methyl protons typically appear around 3.6-3.8 ppm and 3.2-3.4 ppm, respectively.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The spectrum will show distinct signals for the carbonyl carbon (around 165-170 ppm), the aromatic carbons, and the methyl carbons of the methoxy and methyl groups.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
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Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1660 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretching vibration.
Safety Considerations
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Thionyl chloride and oxalyl chloride are highly corrosive and react violently with water. They should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
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Dimethyl sulfate is a potent alkylating agent and is carcinogenic. It should be handled with extreme caution, avoiding any contact with skin or inhalation.
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Organometallic reagents (if used in alternative routes) are highly reactive and pyrophoric. They must be handled under an inert atmosphere (nitrogen or argon).
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Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The synthesis of N,5-Dimethoxy-N-methylnicotinamide is a multi-step process that can be reliably achieved through the methods detailed in this guide. The choice between the acid chloride route and the direct coupling method for the final step will depend on the available reagents, equipment, and the scale of the synthesis. Careful execution of the experimental procedures and diligent monitoring of the reaction progress are crucial for obtaining a high yield of the pure product. This versatile intermediate can then be utilized in further synthetic transformations, particularly in the construction of complex molecules for pharmaceutical and materials science research.
References
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Nahm, S.; Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters1981 , 22 (39), 3815–3818. [Link]
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De la Rosa, M. A.; Velázquez, S.; Balzarini, J.; De Clercq, E.; Camarasa, M.-J.; Pérez-Pérez, M.-J. From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts. Organic Syntheses2020 , 97, 76-93. [Link]
- Singh, J.; Satyam, A.; Sharma, S. A facile one-pot synthesis of Weinreb amides from carboxylic acids with POCl3. World Journal of Pharmaceutical Research2015, 4(8), 1546-1552.
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Niu, T.; Wang, K.-H.; Huang, D.; Xu, C.; Su, Y.; Hu, Y.; Fu, Y. One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. Synthesis2014 , 46(03), 320-330. [Link]
